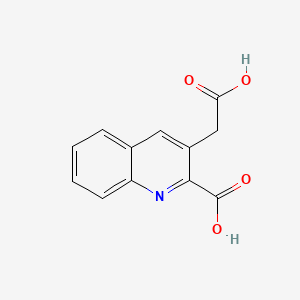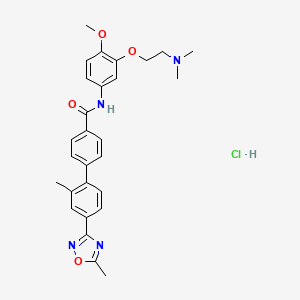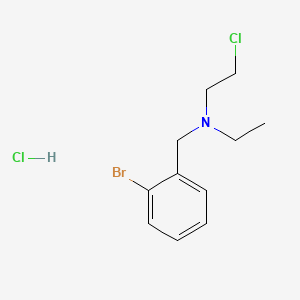
DSP-4 clorhidrato
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Neurotoxin DSP 4 (hydrochloride) has several scientific research applications:
Neuroscience: It is used to study the functional role of the noradrenergic system in the brain by selectively degrading noradrenergic neurons.
Neurodegenerative Diseases: It models early changes in the locus coeruleus-norepinephrine system pertinent to Alzheimer’s disease and Parkinson’s disease.
Behavioral Studies: It is used to study the effects of noradrenergic neuron degradation on behavior, including anxiety and sleep disturbances.
Mecanismo De Acción
La neurotoxina DSP 4 (clorhidrato) ejerce sus efectos dañando selectivamente las proyecciones noradrenérgicas que se originan en el locus coeruleus . Se somete a ciclización intramolecular para formar un ion aziridinio, que se acumula en las terminales nerviosas noradrenérgicas y reacciona con componentes celulares, lo que lleva a la degeneración de las terminales nerviosas . Inhibe la recaptación de norepinefrina, estimula la liberación de norepinefrina y aumenta la tasa de recambio de norepinefrina .
Análisis Bioquímico
Biochemical Properties
DSP-4 hydrochloride plays a significant role in biochemical reactions by selectively inhibiting the uptake of noradrenaline (norepinephrine) in brain slices in vitro . This compound interacts with the noradrenaline transporter (NET), leading to the accumulation of DSP-4 hydrochloride within noradrenergic nerve terminals . The interaction results in the formation of a reactive aziridinium ion, which subsequently reacts with vital cellular components, causing the destruction of noradrenergic terminals . Additionally, DSP-4 hydrochloride has been shown to inhibit the enzyme dopamine-β-hydroxylase, which is involved in the synthesis of noradrenaline .
Cellular Effects
DSP-4 hydrochloride exerts profound effects on various types of cells and cellular processes. In noradrenergic neurons, DSP-4 hydrochloride causes a rapid and long-lasting depletion of noradrenaline levels . This depletion is accompanied by a decrease in dopamine-β-hydroxylase activity and immunoreactivity in regions innervated by the locus coeruleus . The compound also affects cell signaling pathways by inhibiting the reuptake of noradrenaline, leading to increased extracellular concentrations of this neurotransmitter . Furthermore, DSP-4 hydrochloride has been shown to influence gene expression and cellular metabolism by altering the turnover rate of noradrenaline .
Molecular Mechanism
The molecular mechanism of DSP-4 hydrochloride involves its conversion to a reactive aziridinium ion within noradrenergic nerve terminals . This ion interacts with the noradrenaline transporter (NET), leading to the irreversible inhibition of noradrenaline reuptake . The aziridinium ion also alkylates various neuronal structures, causing the degeneration of noradrenergic terminals . Additionally, DSP-4 hydrochloride stimulates the release of noradrenaline and increases its turnover rate in certain brain regions . These molecular interactions result in the selective neurotoxicity of DSP-4 hydrochloride towards noradrenergic neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DSP-4 hydrochloride change over time. Initially, DSP-4 hydrochloride causes a rapid depletion of noradrenaline levels, which is followed by a slower decrease in dopamine-β-hydroxylase activity . The compound’s neurotoxic effects are long-lasting, but not permanent, as regeneration of noradrenergic nerve terminals has been observed several months after treatment . DSP-4 hydrochloride is also known to induce permanent noradrenaline denervation in certain brain regions when administered to newborn rats . The stability and degradation of DSP-4 hydrochloride in laboratory settings are crucial factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of DSP-4 hydrochloride vary with different dosages in animal models. At lower doses, DSP-4 hydrochloride selectively targets noradrenergic neurons, causing a significant reduction in noradrenaline levels . Higher doses of DSP-4 hydrochloride result in more extensive neurotoxicity, affecting not only noradrenergic neurons but also slightly reducing the levels of serotonin and dopamine . Toxic or adverse effects, such as decapitation seizures, have been observed at the highest doses of DSP-4 hydrochloride . The compound’s selectivity for the locus coeruleus system makes it a valuable tool for studying the functional role of noradrenergic neurons in the brain .
Metabolic Pathways
DSP-4 hydrochloride is involved in metabolic pathways that affect noradrenaline synthesis and turnover. The compound inhibits the enzyme dopamine-β-hydroxylase, which is responsible for converting dopamine to noradrenaline . This inhibition leads to a decrease in noradrenaline synthesis and an increase in dopamine levels . DSP-4 hydrochloride also stimulates the release of noradrenaline and increases its turnover rate, resulting in altered metabolic flux and changes in metabolite levels . These metabolic effects contribute to the compound’s neurotoxic properties and its ability to selectively target noradrenergic neurons .
Transport and Distribution
DSP-4 hydrochloride is transported and distributed within cells and tissues through the noradrenaline transporter (NET) . Once inside the noradrenergic nerve terminals, DSP-4 hydrochloride is converted to a reactive aziridinium ion, which accumulates and exerts its neurotoxic effects . The compound’s ability to cross the blood-brain barrier allows it to selectively target central noradrenergic neurons . DSP-4 hydrochloride’s distribution within the brain is primarily localized to regions innervated by the locus coeruleus, such as the cerebral cortex, hippocampus, and cerebellum .
Subcellular Localization
The subcellular localization of DSP-4 hydrochloride is primarily within noradrenergic nerve terminals . The compound’s reactive aziridinium ion interacts with various neuronal structures, leading to the degeneration of noradrenergic terminals . DSP-4 hydrochloride’s activity and function are influenced by its localization within these terminals, as well as by post-translational modifications that direct it to specific compartments or organelles . The compound’s selective targeting of noradrenergic neurons makes it a valuable tool for studying the subcellular mechanisms underlying noradrenergic neurotoxicity .
Métodos De Preparación
La neurotoxina DSP 4 (clorhidrato) se sintetizó por primera vez en 1962 como parte de una serie de haloalquilaminas terciarias relacionadas con el compuesto bloqueador de neuronas noradrenérgicas bretylium . La síntesis implica la reacción de N-etil-2-bromobencilamina con clorhidrato de 2-cloroetilamina. Las condiciones de reacción suelen incluir el uso de un disolvente como el dimetilsulfóxido (DMSO) y una base para facilitar la reacción . Los métodos de producción industrial son similares, pero se amplían para producir cantidades mayores del compuesto.
Análisis De Reacciones Químicas
La neurotoxina DSP 4 (clorhidrato) experimenta varios tipos de reacciones químicas, incluyendo:
Ciclización: Se cicla para formar un derivado aziridinio reactivo que se acumula en las terminales nerviosas noradrenérgicas.
Alquilación: El ion aziridinio reacciona con componentes celulares vitales, lo que lleva a la degeneración de las terminales nerviosas.
Inhibición: Actúa como un inhibidor irreversible del transportador de noradrenalina.
Los reactivos comunes utilizados en estas reacciones incluyen disolventes como el DMSO y bases para facilitar el proceso de ciclización. Los principales productos formados a partir de estas reacciones son el ion aziridinio y las terminales nerviosas degradadas.
4. Aplicaciones en la Investigación Científica
La neurotoxina DSP 4 (clorhidrato) tiene varias aplicaciones en la investigación científica:
Enfermedades Neurodegenerativas: Modela los cambios tempranos en el sistema locus coeruleus-norepinefrina relevantes para la enfermedad de Alzheimer y la enfermedad de Parkinson.
Estudios Conductuales: Se utiliza para estudiar los efectos de la degradación de las neuronas noradrenérgicas en el comportamiento, incluyendo la ansiedad y los trastornos del sueño.
Comparación Con Compuestos Similares
La neurotoxina DSP 4 (clorhidrato) es única en su selectividad para el sistema noradrenérgico del locus coeruleus. Los compuestos similares incluyen:
Bretylium: Un compuesto bloqueador de neuronas noradrenérgicas relacionado con DSP 4.
Xylamine: Otro compuesto que se somete a ciclización similar a DSP 4.
Estos compuestos comparten mecanismos de acción similares pero difieren en su selectividad y aplicaciones específicas en la investigación.
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-chloro-N-ethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRNRRNYOULND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)CC1=CC=CC=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017240 | |
| Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500425 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40616-75-9 | |
| Record name | Benzenemethanamine, 2-bromo-N-(2-chloroethyl)-N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40616-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromobenzyl)-2-chloro-N-ethylethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


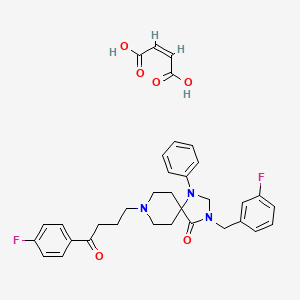
![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)
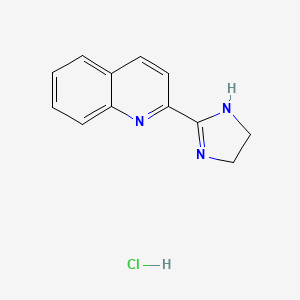
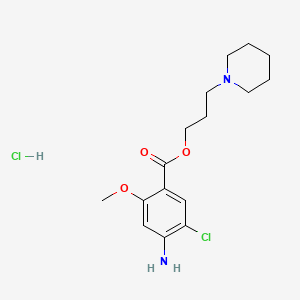
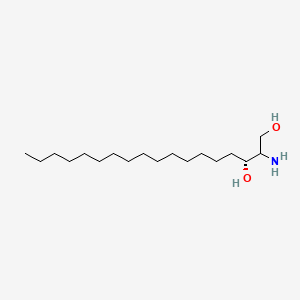

![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)

![1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea](/img/structure/B1662264.png)
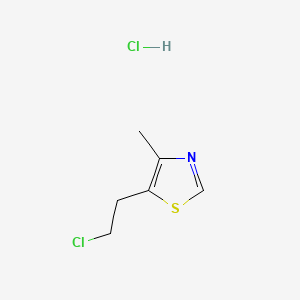
![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)
